molecular formula C10H18ClNO B13299041 4,4-Diethylpiperidine-1-carbonyl chloride

4,4-Diethylpiperidine-1-carbonyl chloride

Cat. No.: B13299041
M. Wt: 203.71 g/mol
InChI Key: YFVVSCNZAUINLJ-UHFFFAOYSA-N
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Description

4,4-Diethylpiperidine-1-carbonyl chloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ethyl groups at the 4th position and a carbonyl chloride group at the 1st position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 4,4-Diethylpiperidine-1-carbonyl chloride typically involves the reaction of 4,4-Diethylpiperidine with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Industrial production methods often employ continuous flow reactors to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

4,4-Diethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or amine.

    Oxidation Reactions: Under specific conditions, it can undergo oxidation to form more oxidized derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

4,4-Diethylpiperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in drug discovery and development.

    Biology: Piperidine derivatives have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4-Diethylpiperidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

4,4-Diethylpiperidine-1-carbonyl chloride can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

4,4-diethylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C10H18ClNO/c1-3-10(4-2)5-7-12(8-6-10)9(11)13/h3-8H2,1-2H3

InChI Key

YFVVSCNZAUINLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)Cl)CC

Origin of Product

United States

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